molecular formula C15H18N4 B2458533 2-(pyridin-3-ylmethyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine CAS No. 2034512-01-9

2-(pyridin-3-ylmethyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine

Cat. No.: B2458533
CAS No.: 2034512-01-9
M. Wt: 254.337
InChI Key: SDMVKFBEOHILTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(pyridin-3-ylmethyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C15H18N4 and its molecular weight is 254.337. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

11-(pyridin-3-ylmethyl)-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4/c1-4-13-14(5-1)17-19-8-7-18(11-15(13)19)10-12-3-2-6-16-9-12/h2-3,6,9H,1,4-5,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMVKFBEOHILTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(pyridin-3-ylmethyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine is a member of the pyrazolo[1,5-a]pyrazine family, which has gained attention for its potential biological activities. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H18N4C_{14}H_{18}N_{4}, with a molecular weight of 242.32 g/mol. The structural complexity of this compound contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds within the pyrazolo family exhibit various biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound in focus has shown promising results in several areas:

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo compounds can inhibit cancer cell growth. For instance:

  • In vitro studies have shown that certain derivatives exhibit significant growth inhibition against various cancer cell lines. One study reported a mean growth inhibition (GI%) of 43.9% across 56 cell lines when testing related compounds .
  • Mechanism of Action : Molecular docking simulations suggest that these compounds bind similarly to known inhibitors of cancer cell proliferation. They have been shown to induce cell cycle arrest at the G0-G1 phase and promote apoptosis in treated cells .

Anti-inflammatory Effects

Compounds similar to this compound have also been evaluated for their anti-inflammatory properties:

  • Experimental Models : In animal models of inflammation, certain derivatives have demonstrated a reduction in inflammatory markers and improved outcomes compared to controls.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Case Study on Anticancer Activity :
    • A study synthesized several pyrazolo derivatives and tested them against human cancer cell lines. Compounds showed IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, indicating strong antibacterial activity alongside anticancer properties .
  • Cell Cycle Analysis :
    • In a detailed study involving RFX 393 cancerous cells treated with pyrazolo derivatives at their GI50 concentrations for 48 hours, significant arrest was observed in the G0–G1 phase (84.36% treated vs. 57.08% control), suggesting effective modulation of the cell cycle by these compounds .

Data Tables

Biological Activity Effect IC50 Values (μM) References
Anticancer ActivityGrowth Inhibition1.35 - 2.18
Cell Cycle ArrestG0–G1 Phase IncreaseN/A
Anti-inflammatory EffectsReduction in Inflammatory MarkersN/A

Preparation Methods

Cyclocondensation of Aminopyrazoles with Cyclic β-Diketones

A widely adopted method involves reacting 3-aminopyrazole derivatives with cyclic β-diketones under oxidative conditions. For example, N-amino-2-iminopyridines react with 1,3-cyclopentanedione in ethanol containing acetic acid under an oxygen atmosphere to yield 2,3-dihydrocyclopentapyrazolo[1,5-a]pyridin-1-ones. This reaction proceeds via a conjugate addition followed by oxidative dehydrogenation, forming the pyrazolo-pyridine core (Figure 1).

Mechanistic Pathway :

  • Nucleophilic attack by the enol form of 1,3-cyclopentanedione on N-amino-2-iminopyridine.
  • Oxidative dehydrogenation mediated by molecular oxygen, yielding the aromatic pyrazolo[1,5-a]pyridine system.
  • Cyclization and dehydration to form the fused cyclopentane ring.

Yields for this method range from 72% to 94%, depending on the substituents and reaction conditions.

Pyrazole Ring Formation onto Preexisting Pyrazine Frameworks

Alternative approaches involve constructing the pyrazole ring onto a preformed pyrazine derivative. For instance, 3-aminopyrazoles can react with 2-pyrone derivatives in butanol under reflux to form pyrazolo[3,4-b]pyridin-3-ones, which are subsequently functionalized. While this method originally targets pyridinone derivatives, modifications using diamines or diketones could adapt it to synthesize the pyrazine-containing core.

Optimization and Challenges

Solvent and Temperature Effects

  • Solvent : Ethanol and butanol are preferred for cyclocondensation reactions due to their high boiling points and ability to stabilize intermediates.
  • Temperature : Reactions typically proceed at 130°C under oxygen or air atmospheres to drive oxidative steps.

Byproduct Formation

Competitive pathways, such as the formation of triazolo[1,5-a]pyridines, are mitigated by controlling acetic acid concentration (6 equivalents optimal). Excess acid promotes over-oxidation, while insufficient acid slows cyclization.

Analytical Validation

Successful synthesis is confirmed via:

  • NMR Spectroscopy : Distinct signals for the pyridin-3-ylmethyl protons (δ 2.5–3.5 ppm) and aromatic pyrazole/pyrazine protons (δ 7.0–8.5 ppm).
  • Mass Spectrometry : Molecular ion peaks matching the theoretical mass (m/z 299.37 for analogous structures).

Comparative Data Table

Method Starting Materials Conditions Yield (%) Reference
Cyclocondensation N-amino-2-iminopyridine, 1,3-cyclopentanedione Ethanol, AcOH, O₂, 130°C 72–94
Pyrazole ring formation 3-Aminopyrazole, 2-pyrone Butanol, reflux, 3 days 11–49
Alkylation Cyclopenta-pyrazolo-pyrazine, 3-(bromomethyl)pyridine K₂CO₃, CH₃CN, reflux 60–80

Q & A

Q. Example Protocol :

  • Step 1 : React 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine with iodinated intermediates under Pd-catalyzed conditions .
  • Step 2 : Optimize solvent (e.g., DMF or THF) and temperature (80–120°C) to enhance regioselectivity .
  • Monitoring : Use TLC or HPLC to track intermediate formation .

Table 1 : Key Reaction Parameters

StepReagentsTemperatureYield (%)
1Pd(OAc)₂, K₂CO₃100°C55–65
2Pyridine-3-carboxaldehyde80°C70–75

Basic: How is structural characterization performed for this compound?

Methodological Answer:
Characterization relies on spectroscopic and analytical techniques:

NMR Spectroscopy :

  • ¹H NMR : Identify proton environments (e.g., pyridine methyl at δ 2.5–3.0 ppm, cyclopenta protons at δ 1.8–2.2 ppm) .
  • ¹³C NMR : Confirm aromatic carbons (δ 120–150 ppm) and aliphatic carbons (δ 20–50 ppm) .

Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calculated vs. observed) with <2 ppm error .

IR Spectroscopy : Detect functional groups (e.g., C=N stretch at 1600 cm⁻¹, C-H bending at 700–800 cm⁻¹) .

Q. Example Data :

  • HRMS : Calcd for C₁₇H₂₀N₄: 280.1689; Found: 280.1685 .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Optimization strategies include:

Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Catalyst Screening : Test Pd, Cu, or Ni catalysts for cross-coupling efficiency .

pH Control : Maintain pH 7–9 during cyclization to avoid side reactions .

Q. Case Study :

  • Replacing THF with DMF increased yield from 55% to 72% in pyrazolo-pyrazine functionalization .
  • Lowering temperature from 120°C to 80°C reduced byproduct formation by 40% .

Advanced: How to resolve discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:
Address contradictions via:

Multi-Technique Validation : Cross-check NMR assignments with COSY or HSQC for proton-proton correlations .

Elemental Analysis : Compare observed vs. calculated C/H/N ratios (e.g., ΔC < 0.3%) .

Crystallography : If crystals are obtainable, X-ray diffraction provides definitive bond-length confirmation .

Q. Example Conflict Resolution :

  • A reported δ 3.2 ppm proton was re-assigned to a methylene group (not pyridine) after HSQC analysis .

Advanced: How to computationally evaluate bioavailability and drug-likeness?

Methodological Answer:
Use in silico tools to assess:

Lipinski’s Rule of Five :

  • Molecular weight <500 Da, LogP <5, H-bond donors ≤5, acceptors ≤10 .

Veber’s Parameters :

  • Rotatable bonds ≤10, topological polar surface area (TPSA) <140 Ų .

Table 2 : Bioavailability Predictions

ParameterValueCompliance
Molecular Weight298.3 DaYes
LogP3.2Yes
TPSA78.5 ŲYes
Rotatable Bonds4Yes

Advanced: What strategies improve regioselectivity in pyrazolo-pyrazine functionalization?

Methodological Answer:

Steric Control : Bulky directing groups (e.g., nitro or cyano) block undesired positions .

Catalytic Systems : Pd/ligand combinations (e.g., XPhos) enhance C-H activation at position 7 .

Solvent Effects : Non-polar solvents (e.g., toluene) favor thermodynamic control over kinetic pathways .

Q. Example :

  • Introducing a nitro group at position 3 increased regioselectivity for position 7 functionalization from 60% to 85% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.